2'-Deoxyguanosine-5'-triphosphoric acid, disodium is a nucleotide that plays a crucial role in DNA synthesis and cellular metabolism. It is composed of a guanine base linked to deoxyribose sugar and a triphosphate group. This compound is essential for various biochemical processes, particularly in the formation of DNA through its incorporation into nucleic acids.
This compound can be derived from the enzymatic phosphorylation of 2'-deoxyguanosine, where it is synthesized in cells as a substrate for DNA polymerases during DNA replication and repair. The disodium salt form enhances its solubility and stability, making it suitable for laboratory applications.
2'-Deoxyguanosine-5'-triphosphoric acid, disodium belongs to the class of nucleotides, specifically classified as a deoxynucleoside triphosphate. It is categorized under purine nucleotides due to its guanine base.
The synthesis of 2'-deoxyguanosine-5'-triphosphoric acid, disodium involves several steps:
This "one-pot, three-step" method is efficient and applicable to other deoxynucleoside triphosphates as well.
The molecular formula for 2'-deoxyguanosine-5'-triphosphoric acid, disodium is with a molecular weight of approximately 507.18 g/mol . The structure consists of:
The compound exhibits various structural features that contribute to its biochemical functionality. The presence of three phosphate groups is critical for energy transfer and storage during cellular processes.
2'-Deoxyguanosine-5'-triphosphoric acid, disodium participates in several key biochemical reactions:
These reactions are fundamental to DNA replication and repair mechanisms.
The mechanism of action of 2'-deoxyguanosine-5'-triphosphoric acid, disodium primarily revolves around its role as a substrate in DNA synthesis:
2'-Deoxyguanosine-5'-triphosphoric acid, disodium has several important applications in molecular biology and biochemistry:
2'-Deoxyguanosine-5'-triphosphoric acid, disodium (dGTP-Na₂) serves as an essential substrate for DNA-dependent DNA polymerases during replication and repair. Its incorporation into nascent DNA strands follows strict base-pairing rules governed by Watson-Crick hydrogen bonding, where dGTP specifically pairs with cytosine (C) in the template strand [1] [7]. The molecular determinants of this specificity include:
Table 1: Kinetic Parameters of dGTP Incorporation by Select DNA Polymerases
| Polymerase | Km (μM) | kcat (s⁻¹) | Template Base |
|---|---|---|---|
| Taq (A family) | 10.2 | 45 | C |
| Klenow (B family) | 8.5 | 32 | C |
| phi29 (B family) | 6.1 | 28 | C |
Modified nucleotides like N-acyl-dCTP derivatives exhibit altered base-pairing behavior (e.g., forming CAcyl•A mispairs with some polymerases), underscoring dGTP's role in preserving genetic accuracy [3].
dGTP incorporation fidelity is quantitatively assessed through kinetic partitioning mechanisms. DNA polymerases exhibit two fidelity checkpoints:
Table 2: Error Frequencies During dGTP Incorporation
| Mismatch Scenario | Error Frequency | Primary Correction Mechanism |
|---|---|---|
| dGTP : Template A (G•A) | 1 × 10⁻⁶ | Exonuclease proofreading |
| dGTP : Template G (G•G) | 5 × 10⁻⁵ | Kinetic discrimination |
| dATP : Template C (A•C) | 3 × 10⁻⁶ | Both mechanisms |
dGTP pools influence fidelity through allosteric regulation. Elevated dGTP concentrations promote misincorporation of deoxyadenosine triphosphate (dATP) opposite template G by reducing kinetic discrimination [2] [6]. Furthermore, dGTP feedback inhibits ribonucleotide reductase (RR), preventing overaccumulation of deoxynucleotides that could imbalance replication fidelity [1] [2].
In retroviral reverse transcription, dGTP serves as a substrate for RNA-dependent DNA synthesis catalyzed by reverse transcriptase (RT). Key modulatory roles include:
Table 3: dGTP Utilization Kinetics in Viral Reverse Transcriptases
| Reverse Transcriptase | Km (dGTP, μM) | Processivity (nt) | Primary Template |
|---|---|---|---|
| HIV-1 (wild-type) | 1.5 | 250 | Viral RNA |
| HIV-1 (M184V mutant) | 6.7 | 150 | Viral RNA |
| M-MLV | 2.2 | 300 | Viral RNA |
dGTP concentration gradients within cells impact retroviral replication kinetics. Low dNTP pools in macrophages restrict HIV replication, while high dGTP levels in activated T cells accelerate proviral DNA synthesis [6].
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